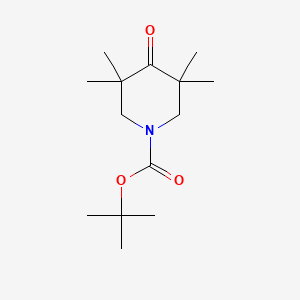

Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate

Description

Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate (CAS: 1235553-77-1) is a piperidine derivative characterized by a six-membered ring with a tert-butoxycarbonyl (Boc) protecting group at position 1, geminal methyl groups at positions 3 and 5, and a ketone at position 4. Its molecular formula is C₁₄H₂₅NO₃, with a molecular weight of 255.36 g/mol . The symmetrical substitution pattern and Boc group confer steric bulk and stability, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-8-13(4,5)10(16)14(6,7)9-15/h8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRUPOXYBYHRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(C1=O)(C)C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 3,3,5,5-tetramethyl-4-oxopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The pathways involved can include inhibition of enzymatic activity or modulation of receptor signaling .

Comparison with Similar Compounds

Tert-butyl 3,3,5-trimethyl-4-oxopiperidine-1-carboxylate (CAS: 2253639-55-1)

- Molecular Formula: C₁₃H₂₃NO₃

- Molecular Weight : 241.33 g/mol

- Key Differences :

- Lacks one methyl group compared to the tetramethyl analog, resulting in reduced steric hindrance.

- Lower molecular weight (241.33 vs. 255.36 g/mol) may influence solubility and crystallization behavior.

- Functional Implications :

- The asymmetric substitution (3,3,5-trimethyl) could alter conformational flexibility and reactivity in synthetic pathways compared to the fully symmetric tetramethyl derivative.

tert-Butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate

- Molecular Formula: C₁₃H₂₃NO₃

- Molecular Weight : 241.33 g/mol

- Key Differences :

- Ring Size : Pyrrolidine (5-membered ring) vs. piperidine (6-membered).

- Substituents: A tert-butyl group at position 2 and a ketone at position 3.

- The tert-butyl group at position 2 may enhance lipophilicity compared to the tetramethyl piperidine derivative.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS: 652971-20-5)

(1R,6S)-5-Oxo-2-azabicyclo[4.2.0]octane-2-carboxylate

- Molecular Formula: C₁₂H₁₉NO₃

- Molecular Weight : 225.29 g/mol

- Key Differences: Bicyclic Structure: Combines a piperidine-like ring fused with a smaller cycloalkane.

- Lower molecular weight (225.29 vs. 255.36 g/mol) may reduce steric demands in synthetic applications.

Structural and Functional Comparison Table

Biological Activity

Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate (CAS No. 1235553-77-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 225.33 g/mol. The compound features a piperidine ring with tert-butyl and carbonyl substituents that contribute to its biological activity.

Structural Formula

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. The compound has demonstrated varying degrees of activity against different bacterial strains.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses moderate antibacterial properties.

Antituberculosis Activity

The compound's derivatives have been evaluated for their antituberculosis activity. In comparative studies against Mycobacterium tuberculosis, certain piperidine derivatives showed significant inhibitory effects.

Table 2: Antituberculosis Activity Data

| Compound | Strain Type | MIC (µg/mL) |

|---|---|---|

| Compound A (similar structure) | Standard Strain | 0.125 |

| Compound A (similar structure) | Resistant Strain | 0.25 |

| Tert-butyl derivative | Standard Strain | 2 |

| Tert-butyl derivative | Resistant Strain | 4 |

The results indicate that while tert-butyl derivatives exhibit some antituberculosis activity, they are less potent compared to other synthesized compounds.

Enzyme Inhibition

This compound has also been studied for its enzyme inhibition capabilities. Notably, it has shown potential as an acetylcholinesterase inhibitor.

Table 3: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Tert-butyl derivative | Acetylcholinesterase | 15 |

| Reference Drug | Acetylcholinesterase | 10 |

These findings suggest that the compound may have applications in treating conditions like Alzheimer's disease through modulation of acetylcholine levels.

Case Study 1: Synthesis and Biological Evaluation

In a study published in MDPI journals, researchers synthesized several piperidinothiosemicarbazones and evaluated their biological activities against various pathogens. Among these compounds was a derivative closely related to this compound. The study demonstrated that modifications to the piperidine structure could enhance biological activity significantly .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that the presence of bulky substituents like tert-butyl groups on the piperidine ring contributed to increased lipophilicity and enhanced membrane permeability. This was correlated with improved antimicrobial efficacy against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves coupling tert-butyl carbamate with a piperidine precursor under anhydrous conditions. For example, reactions may proceed via nucleophilic substitution or condensation, using catalysts like triethylamine in tetrahydrofuran (THF) at 20–60°C. Purification via silica gel column chromatography (eluent: ethyl acetate/hexane mixtures) is critical to isolate the product. Yield optimization requires monitoring reaction progress using thin-layer chromatography (TLC) .

- Validation : Confirm purity (>95%) via high-performance liquid chromatography (HPLC) and characterize using H/C NMR and mass spectrometry (MS) .

Q. Which spectroscopic techniques are essential for structural confirmation, and how should discrepancies in data be addressed?

- Methodology : Combine H NMR (to identify tert-butyl protons at ~1.2 ppm and piperidine ring protons), C NMR (carbonyl signals at ~170 ppm), and MS (molecular ion peak matching the molecular weight). Infrared (IR) spectroscopy can confirm carbonyl (C=O) and carbamate (N-C=O) groups.

- Contradiction Resolution : If NMR signals overlap or deviate from expected values, cross-validate with 2D NMR (COSY, HSQC) or X-ray crystallography. Adjust deuterated solvent choice (e.g., CDCl₃ vs. DMSO-d₆) to resolve splitting artifacts .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; in case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for high-yield synthesis?

- Methodology : Employ density functional theory (DFT) to simulate transition states and identify energy barriers. Use software like COMSOL Multiphysics to model solvent effects and reaction kinetics. Integrate machine learning (e.g., ICReDD’s reaction path search) to predict optimal catalysts (e.g., Pd/C) and solvent systems (e.g., dichloromethane vs. DMF) .

Q. What strategies resolve contradictions in toxicity or stability data during preclinical studies?

- Approach : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via LC-MS. For conflicting toxicity reports, perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and cross-reference with structural analogs. Adjust substituents (e.g., tert-butyl vs. benzyl groups) to enhance metabolic stability .

Q. How can this compound serve as a precursor in drug discovery, particularly for targeting neurological pathways?

- Application : Functionalize the piperidine ring via Suzuki-Miyaura coupling to introduce bioisosteres (e.g., fluorinated aryl groups). Evaluate blood-brain barrier (BBB) permeability using PAMPA assays. Screen against GABA receptors or monoamine oxidases (MAOs) via molecular docking (AutoDock Vina) and validate with in vivo models .

Q. What advanced separation techniques improve scalability in multi-gram syntheses?

- Optimization : Replace column chromatography with centrifugal partition chromatography (CPC) or preparative HPLC for faster, solvent-efficient purification. Use membrane technologies (nanofiltration) to recover catalysts and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.